(S)-WILLARDIINE

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9N3O4 |

|---|---|

Peso molecular |

199.16 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |

Clave InChI |

FACUYWPMDKTVFU-BYPYZUCNSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=CN(C(=O)NC1=O)CC(C(=O)O)N |

Sinónimos |

3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |

Origen del producto |

United States |

Foundational & Exploratory

(S)-Willardiine's Mechanism of Action on AMPA Receptors: A Technical Guide

(S)-Willardiine, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, serves as a critical tool for dissecting the intricacies of excitatory neurotransmission. This technical guide provides an in-depth exploration of its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive resource on its binding, activation, and desensitization effects on AMPA receptors.

Core Mechanism of Action

This compound and its derivatives are partial agonists at AMPA receptors, meaning they bind to and activate the receptor but elicit a submaximal response compared to the endogenous full agonist, glutamate.[1][2][3] The (S)-enantiomer is the biologically active form.[4][5] The interaction of this compound with the AMPA receptor is characterized by a multi-step process involving agonist binding, channel opening (activation), and subsequent entry into a non-conducting desensitized state.

A key feature of willardiines is that subtle modifications to their chemical structure, particularly at the 5-position of the uracil ring, lead to significant differences in their ability to induce desensitization. This property makes them invaluable for studying the conformational changes associated with AMPA receptor gating.

Binding and Activation

This compound binds to the ligand-binding domain (LBD) of the AMPA receptor, a clamshell-like structure composed of two lobes (D1 and D2). Agonist binding promotes a conformational change, causing the LBD to close. This movement is transmitted to the transmembrane domain, leading to the opening of the ion channel pore and influx of cations, primarily Na+, resulting in depolarization of the neuronal membrane. The potency of willardiine derivatives at AMPA receptors is influenced by the electron-withdrawing capacity of the substituent at the 5-position of the uracil ring.

Desensitization

Following activation, AMPA receptors rapidly enter a desensitized state, where the ion channel closes despite the continued presence of the agonist. This compound and its analogs exhibit markedly different rates and extents of desensitization. For instance, (S)-5-Fluorowillardiine is a strongly desensitizing agonist, while (S)-5-Iodowillardiine is a weakly desensitizing agonist. This difference is attributed to their varying affinities for the desensitized state of the receptor. A model suggests that willardiines with higher affinity for the desensitized state can "trap" the receptor in this conformation, leading to more pronounced desensitization.

Quantitative Data

The following tables summarize the quantitative data for the interaction of this compound and its derivatives with AMPA receptors.

| Compound | EC50 (µM) | Receptor Type/Preparation | Reference |

| This compound | 44.8 | AMPA/kainate receptors | |

| This compound | 45 | AMPA/kainate receptors in mouse embryonic hippocampal neurons | |

| (R,S)-AMPA | 11 | AMPA/kainate receptors in mouse embryonic hippocampal neurons | |

| (S)-5-Fluorowillardiine | 1.5 | AMPA/kainate receptors in mouse embryonic hippocampal neurons |

Table 1: Potency of this compound and Related Compounds on AMPA/Kainate Receptors. This table presents the half-maximal effective concentration (EC50) values, indicating the concentration of the agonist that produces 50% of the maximal response.

| Compound | Binding Affinity (KD) | Receptor Type/Preparation | Reference |

| --INVALID-LINK---5-Fluorowillardiine | 33 ± 7 nM (High-affinity site) | Functional AMPA receptors from rat cerebral cortex | |

| --INVALID-LINK---5-Fluorowillardiine | 720 ± 250 nM (Low-affinity site) | Functional AMPA receptors from rat cerebral cortex | |

| --INVALID-LINK---5-Fluorowillardiine (in presence of 100 µM CTZ) | 140 ± 19 nM | Functional AMPA receptors from rat cerebral cortex |

Table 2: Binding Affinity of a Radiolabeled Willardiine Derivative. This table shows the dissociation constant (KD), a measure of the affinity of a ligand for its receptor. A lower KD indicates a higher affinity. CTZ (cyclothiazide) is a positive allosteric modulator of AMPA receptors that inhibits desensitization.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application.

1. Cell Preparation:

-

Primary neuronal cultures (e.g., from mouse embryonic hippocampus) or cell lines expressing specific AMPA receptor subunits are used.

-

Cells are plated on coverslips and maintained in appropriate culture medium.

2. Recording Setup:

-

An inverted microscope equipped with micromanipulators is used to visualize and approach the cells.

-

A patch-clamp amplifier and data acquisition system are required to record and analyze the electrical signals.

3. Pipette and Solutions:

-

Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 3-5 MΩ.

-

The intracellular solution (in the pipette) typically contains (in mM): 140 CsF, 10 EGTA, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

The extracellular solution (bathing the cells) typically contains (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

4. Recording Procedure:

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.

-

This compound or its analogs are applied rapidly to the cell using a fast perfusion system.

-

The resulting inward currents are recorded and analyzed to determine parameters such as peak amplitude, activation rate, and desensitization rate.

Radioligand Binding Assay

This method is used to determine the affinity and density of AMPA receptors.

1. Membrane Preparation:

-

Brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

-

Membrane preparations are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---5-Fluorowillardiine).

-

For competition assays, increasing concentrations of an unlabeled competitor (e.g., this compound) are included.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Non-specific binding is determined by including a high concentration of an unlabeled ligand in some samples.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Caption: AMPA receptor state transitions induced by this compound.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for a radioligand binding assay.

References

- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Willardiine as a Partial Agonist of Kainate Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine, a naturally occurring non-proteinogenic amino acid, serves as a valuable pharmacological tool for probing the function of ionotropic glutamate receptors, particularly kainate receptors (KARs). As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, glutamate. This property makes this compound and its derivatives intriguing candidates for investigating the nuanced roles of KARs in synaptic transmission and plasticity, and as potential leads for therapeutic development in neurological disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound at KARs, detailing its binding affinity and efficacy, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction to this compound and Kainate Receptors

This compound, chemically known as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione, was first isolated from the seeds of Acacia willardiana. Its structural similarity to glutamate allows it to bind to and activate ionotropic glutamate receptors, including AMPA and kainate receptors.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that form ligand-gated ion channels. They are tetrameric complexes assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[2] GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 must co-assemble with GluK1-3 subunits to form functional channels.[2] KARs are expressed throughout the central nervous system, where they play crucial roles in both excitatory and inhibitory neurotransmission.[3]

The partial agonism of this compound is a key feature of its interaction with KARs. Unlike full agonists that induce a maximal receptor response, partial agonists stabilize a conformational state of the receptor that leads to a lower level of channel opening or a reduced probability of channel opening. This phenomenon is thought to be related to the degree of closure of the ligand-binding domain (LBD) of the receptor subunit.

Quantitative Pharmacological Data

The interaction of this compound and its analogs with kainate receptors has been quantified using various in vitro assays. The following tables summarize the available data on binding affinity (Ki or IC50) and efficacy (EC50).

Table 1: Efficacy (EC50) of this compound and Analogs at Kainate and AMPA Receptors

| Compound | Receptor Type | EC50 (µM) | Preparation | Reference |

| This compound | AMPA/Kainate | 45 | Mouse embryonic hippocampal neurons | |

| (S)-5-Fluorowillardiine | AMPA/Kainate | 1.5 | Mouse embryonic hippocampal neurons | |

| (S)-5-Bromowillardiine | AMPA/Kainate | Potent agonist | Mouse embryonic hippocampal neurons | |

| (S)-5-Iodowillardiine | Kainate-selective | - | Mouse embryonic hippocampal neurons | |

| (S)-5-Trifluoromethylwillardiine | Kainate-preferring | 0.07 | Dorsal root ganglion neurons | |

| Kainate | Kainate | - | - | |

| AMPA | AMPA | 11 | Mouse embryonic hippocampal neurons |

Table 2: Binding Affinity of Willardiine Derivatives at Kainate Receptor Subunits

| Compound | Receptor Subtype | KD / KB / IC50 (µM) | Assay Type | Reference |

| UBP304 | Native GLUK5-containing | KD 0.105 | Radioligand Binding | |

| UBP304 | Recombinant human GLUK5 | KB 0.12 | Functional Antagonism | |

| UBP304 | Recombinant human GLUK5/GLUK6 | KB 0.12 | Functional Antagonism | |

| UBP304 | Recombinant human GLUK5/GLUK2 | KB 0.18 | Functional Antagonism | |

| UBP291 | Kainate Receptors (general) | Apparent KD 9.83 | Electrophysiology | |

| UBP301 | Kainate Receptors (general) | Apparent KD 5.94 | Electrophysiology |

Note: Data for this compound itself is limited for specific kainate receptor subtypes. Much of the detailed subtype-specific data comes from studies of its derivatives, particularly antagonists.

Experimental Protocols

Radioligand Binding Assay for Kainate Receptors

This protocol is adapted for determining the binding affinity of this compound or its analogs for kainate receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific kainate receptor subtype using a competitive binding assay with a radiolabeled ligand (e.g., [³H]kainate).

Materials:

-

HEK293 cells transiently or stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]kainate (specific activity ~40-60 Ci/mmol).

-

Unlabeled kainate (for determining non-specific binding).

-

Test compound: this compound or its analog.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target kainate receptor subunit.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer or unlabeled kainate (1 mM final concentration for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., this compound).

-

50 µL of [³H]kainate (at a concentration close to its Kd).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubate the plate at 4°C for 1 hour with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with 300 µL of ice-cold assay buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the functional activity (efficacy and potency) of this compound at kainate receptors expressed in a cellular system.

Objective: To record ion currents mediated by kainate receptors in response to the application of this compound and determine its EC50 value.

Materials:

-

HEK293 cells or neurons expressing the kainate receptor subunit(s) of interest.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 adjusted with CsOH.

-

Patch-clamp amplifier, micromanipulators, and perfusion system.

-

This compound and other relevant agonists/antagonists.

Procedure:

-

Cell Preparation:

-

Culture cells on glass coverslips.

-

Mount a coverslip in the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Rapidly apply different concentrations of this compound to the cell using a fast perfusion system.

-

Record the inward currents elicited by the agonist application.

-

Ensure complete washout of the drug between applications to allow for receptor recovery from desensitization.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each concentration of this compound.

-

Normalize the responses to the maximal response obtained with a saturating concentration of a full agonist (e.g., glutamate or kainate).

-

Plot the normalized current amplitude against the logarithm of the agonist concentration.

-

Fit the data with the Hill equation to determine the EC50 value and the Hill coefficient.

-

Signaling Pathways and Mechanism of Action

Activation of kainate receptors by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades.

Ionotropic Signaling

The canonical signaling pathway for kainate receptors is through their ion channel function. Upon agonist binding, the channel opens, allowing the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions, leading to membrane depolarization.

Caption: Canonical ionotropic signaling pathway of kainate receptors.

Metabotropic Signaling

In addition to their ion channel activity, kainate receptors can also signal through a non-canonical, metabotropic pathway that is independent of ion flux and involves the activation of G-proteins. This pathway has been shown to modulate neurotransmitter release.

Caption: Non-canonical metabotropic signaling of kainate receptors.

Mechanism of Partial Agonism

The partial agonism of this compound at kainate receptors is believed to be a consequence of the conformational changes it induces in the receptor's ligand-binding domain (LBD). Full agonists like glutamate cause a significant closure of the two lobes of the LBD, which is tightly coupled to the opening of the ion channel. In contrast, partial agonists like this compound induce a less complete or "graded" closure of the LBD, resulting in a lower probability of channel opening and thus a submaximal response.

Caption: LBD closure model for partial agonism at kainate receptors.

Structure-Activity Relationships of Willardiine Analogs

Modifications to the uracil ring of this compound have profound effects on its activity and selectivity for kainate versus AMPA receptors.

-

Substitution at the 5-position: The nature of the substituent at the 5-position of the uracil ring is a key determinant of selectivity.

-

Small, electron-withdrawing groups like fluorine tend to favor AMPA receptor activity.

-

Larger, more lipophilic groups like iodine or trifluoromethyl enhance potency and selectivity for kainate receptors. This is attributed to a lipophilic pocket in the kainate receptor binding site that is absent in AMPA receptors.

-

-

Substitution at the N3-position: Introduction of substituents at the N3-position of the uracil ring can convert willardiine from an agonist to an antagonist. Carboxyalkyl or carboxybenzyl groups at this position have been shown to yield potent and selective kainate receptor antagonists.

Conclusion

This compound and its analogs are indispensable tools for the study of kainate receptors. The partial agonist nature of this compound allows for a finer dissection of KAR function than is possible with full agonists. The rich structure-activity relationship of willardiine derivatives provides a powerful platform for the design of novel, subtype-selective KAR modulators. A thorough understanding of the quantitative pharmacology, experimental methodologies, and signaling mechanisms associated with this compound is essential for researchers and drug development professionals aiming to unravel the complex roles of kainate receptors in health and disease and to develop novel therapeutics targeting this important class of receptors.

References

- 1. Willardiines differentiate agonist binding sites for kainate- versus AMPA-preferring glutamate receptors in DRG and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARTIAL AGONISM IN HETEROMERIC GLUK2/GLUK5 KAINATE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainate receptor - Wikipedia [en.wikipedia.org]

(S)-Willardiine: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its interaction with ionotropic glutamate receptors. First isolated in the mid-20th century, this uracil-containing compound serves as a valuable pharmacological tool for studying excitatory neurotransmission. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization based on historical and modern methodologies, and its role in well-defined signaling pathways. Quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of this important biomolecule.

Discovery and Natural Occurrence

This compound was first discovered in 1959 by R. Gmelin during his investigation of non-protein amino acids in the seeds of Acacia willardiana[1][2][3][4][5]. This seminal work marked the initial identification of a uracil moiety attached to an alanine side chain in a naturally occurring compound. The structure was subsequently characterized as 3-(1-uracyl)-L-alanine. In addition to its presence in Acacia willardiana (now also known as Mariosousa willardiana), this compound has also been identified and isolated from pea seedlings (Pisum sativum). The biosynthesis of willardiine has been studied in germinating pea seeds, revealing the incorporation of uracil and O-acetyl-L-serine as precursors.

| Discovery and Source Information | |

| Compound | This compound |

| Year of Discovery | 1959 |

| Discoverer | R. Gmelin |

| Original Natural Source | Seeds of Acacia willardiana (Mariosousa willardiana) |

| Other Natural Sources | Pea seedlings (Pisum sativum) |

| Chemical Structure | (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |

Physicochemical and Pharmacological Data

This compound is a partial agonist of ionotropic glutamate receptors, with a notable affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. This activity has made it and its synthetic analogs invaluable tools for dissecting the pharmacology of excitatory synapses.

| Quantitative Data for this compound | |

| Parameter | Value |

| AMPA Receptor EC50 | 44.8 µM |

| UV Absorption Maximum (Uracil Moiety) | ~260 nm |

Experimental Protocols

The following protocols are representative of the methodologies that would have been employed for the isolation and characterization of this compound at the time of its discovery, supplemented with modern context.

Representative Protocol for Isolation from Acacia willardiana Seeds

This protocol is a reconstruction based on common amino acid isolation techniques from the 1950s, particularly focusing on ion-exchange chromatography which was a prevalent method of the era.

Objective: To extract and purify this compound from the seeds of Acacia willardiana.

Materials:

-

Dried seeds of Acacia willardiana

-

Ethanol (70% v/v)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50 cation exchange resin

-

Ammonium acetate and ammonium formate buffers (volatile)

-

Ninhydrin solution

-

Whatman No. 1 chromatography paper

-

Chromatography solvent (e.g., n-butanol:acetic acid:water, 12:3:5 v/v/v)

-

UV Spectrophotometer

Methodology:

-

Extraction:

-

Finely grind the dried seeds of Acacia willardiana to a powder.

-

Extract the powder with 70% aqueous ethanol at room temperature with constant stirring for 24 hours.

-

Filter the mixture and collect the ethanolic extract.

-

Concentrate the extract under reduced pressure to remove the ethanol.

-

Adjust the pH of the remaining aqueous solution to approximately 2 with HCl to precipitate proteins and other macromolecules.

-

Centrifuge the solution and collect the supernatant containing the free amino acids.

-

-

Ion-Exchange Chromatography:

-

Prepare a column with Dowex 50 cation exchange resin, and equilibrate it with a low pH buffer.

-

Load the acidic extract onto the column. Amino acids, including this compound, will bind to the resin.

-

Wash the column with distilled water to remove unbound impurities.

-

Elute the bound amino acids using a gradient of volatile buffers, such as ammonium acetate or ammonium formate, with increasing pH.

-

Collect fractions and monitor for the presence of amino acids using paper chromatography and ninhydrin staining.

-

-

Purification and Crystallization:

-

Pool the fractions containing the compound of interest, identified by its unique migration on paper chromatography.

-

Remove the volatile buffer by lyophilization.

-

Dissolve the residue in a minimal amount of hot water and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Characterization Methods

Objective: To confirm the identity and structure of the isolated compound.

Methodology:

-

Paper Chromatography:

-

Spot the isolated compound on Whatman No. 1 chromatography paper alongside known amino acid standards.

-

Develop the chromatogram using a suitable solvent system (e.g., n-butanol:acetic acid:water).

-

After drying, spray the chromatogram with ninhydrin solution and heat to visualize the amino acid spots.

-

Calculate the Rf value of the isolated compound and compare it to standards. This compound will appear as a unique spot.

-

-

UV-Vis Spectroscopy:

-

Dissolve a small amount of the crystalline product in water.

-

Measure the UV absorption spectrum from 220 nm to 300 nm.

-

The presence of a characteristic absorption maximum around 260 nm indicates the presence of the uracil ring.

-

-

Elemental Analysis:

-

Submit a pure sample for elemental analysis to determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen.

-

Use this data to calculate the empirical formula of the new compound.

-

Signaling Pathway and Experimental Workflows

This compound exerts its biological effects primarily through its interaction with AMPA and kainate receptors, which are ligand-gated ion channels.

Signaling Pathway of this compound at an Excitatory Synapse

Caption: this compound agonism at postsynaptic AMPA and kainate receptors.

General Experimental Workflow for Isolation and Characterization

Caption: General workflow for the isolation of this compound.

Conclusion

This compound remains a cornerstone compound for the study of excitatory amino acid receptors. Its discovery from natural sources opened up a new class of neuroactive compounds. The methodologies for its isolation and characterization, though evolved, still rely on the fundamental principles of chromatography and spectroscopy established decades ago. This guide provides a foundational understanding for researchers and professionals engaged in the study of neurotransmission and the development of novel therapeutics targeting the glutamatergic system.

References

- 1. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PP062 - Paper chromatography of amino acids [science.cleapss.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

(S)-Willardiine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

(S)-Willardiine, a naturally occurring non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and selective activity as an agonist at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides an in-depth overview of the chemical structure and enantioselective synthesis of this compound, alongside a summary of its engagement with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, neuropharmacology, and drug development.

Chemical Structure

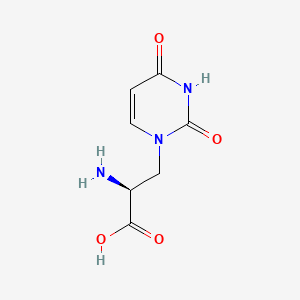

This compound is chemically designated as (S)-1-(2-amino-2-carboxyethyl)pyrimidine-2,4-dione[1]. Its structure features a pyrimidine-2,4-dione (uracil) moiety linked at the N1 position to the β-carbon of an L-alanine backbone. This unique combination classifies it as a nucleoamino acid[2].

Systematic IUPAC Name: (2S)-2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid[1].

The presence of a chiral center at the α-carbon of the alanine residue results in two enantiomers, with the (S)-enantiomer being the biologically active form that potently interacts with glutamate receptors[1].

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is crucial for its pharmacological investigation. While classical methods like the Strecker synthesis yield a racemic mixture, enantioselective strategies have been developed to produce the desired (S)-isomer with high purity. A notable and efficient method involves the use of a chiral building block, (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one.

Synthesis via Chiral Oxetanone Intermediate

This elegant synthesis leverages the inherent chirality of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one to introduce the desired stereochemistry. The general scheme involves the nucleophilic opening of the oxetanone ring by the sodium salt of uracil, followed by deprotection of the amino group.

Experimental Protocol:

Step 1: Formation of the Sodium Salt of Uracil To a suspension of uracil in a suitable anhydrous solvent such as dimethylformamide (DMF), one equivalent of a strong base, for instance, sodium hydride (NaH), is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of uracil.

Step 2: Nucleophilic Ring Opening The solution of the sodium salt of uracil is then treated with a solution of (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one in anhydrous DMF. The reaction is typically stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Deprotection of the Boc Group Following the ring-opening reaction, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose. The reaction mixture is treated with an excess of TFA in a solvent like dichloromethane (DCM) and stirred at room temperature.

Step 4: Purification The crude this compound is purified using ion-exchange chromatography to yield the final product as a white solid.

Quantitative Data for the Synthesis of this compound and its Analogs:

| Product | Starting Uracil | Overall Yield | Reference |

| This compound Analogs | Substituted Uracils | Not explicitly stated for each analog |

Note: The referenced study focuses on the synthesis and pharmacological characterization of a series of analogs, and while the synthetic method is detailed, specific yields for each compound are not provided in the abstract.

Biological Activity and Signaling Pathways

This compound functions as a potent agonist at AMPA and kainate receptors, which are ligand-gated ion channels crucial for mediating fast excitatory neurotransmission in the central nervous system.

Upon binding to the ligand-binding domain of AMPA or kainate receptors, this compound induces a conformational change in the receptor protein. This change leads to the opening of the associated ion channel, allowing for the influx of cations, primarily Na+ and in some cases Ca2+, into the neuron. The influx of positive ions results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP) and increasing the likelihood of firing an action potential.

This compound exhibits differential activity at various AMPA and kainate receptor subunits. For instance, it has the strongest binding affinity for the AMPA subunit GluA4 and the kainate receptor subunit GluK5. The potency of this compound and its analogs can be modulated by substitutions on the uracil ring. For example, (S)-5-fluorowillardiine is a more potent AMPA receptor agonist than this compound itself.

Below is a diagram illustrating the signaling pathway activated by this compound.

Caption: Signaling pathway of this compound.

The following diagram illustrates the general workflow for the enantioselective synthesis of this compound.

Caption: Enantioselective synthesis workflow.

Conclusion

This compound remains a molecule of significant interest due to its specific interactions with key excitatory receptors in the central nervous system. The enantioselective synthesis outlined in this guide provides a reliable route to access the biologically active isomer for further pharmacological and therapeutic research. A thorough understanding of its structure, synthesis, and mechanism of action is paramount for the development of novel therapeutics targeting the glutamatergic system.

References

The Pharmacological Profile of (S)-Willardiine: An In-depth Technical Guide for Neuroscience Researchers

Introduction

(S)-Willardiine, a naturally occurring amino acid originally isolated from the seeds of Mariosousa willardiana and Acacia sensu lato, serves as a pivotal pharmacological tool in neuroscience research.[1] As a potent agonist for ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, this compound and its derivatives have been instrumental in dissecting the complex roles of these receptors in synaptic transmission, plasticity, and various neurological conditions.[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, potency at various receptor subtypes, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.

Quantitative Pharmacological Data

The affinity and potency of this compound and its analogs vary significantly across different AMPA and kainate receptor subtypes. Substitutions on the uracil ring of the willardiine molecule have been shown to dramatically alter its selectivity. For instance, the addition of a fluorine atom at the 5-position ((S)-5-Fluorowillardiine) enhances its potency at AMPA receptors, while an iodine substitution at the same position ((S)-5-Iodowillardiine) confers high selectivity for GluK1 (formerly GluR5)-containing kainate receptors.[5] The following tables summarize the key quantitative data for this compound and some of its commonly studied derivatives.

Table 1: Agonist Properties of this compound and its Analogs at AMPA and Kainate Receptors

| Compound | Receptor Subtype(s) | EC50 (µM) | Potency Rank | Reference(s) |

| This compound | AMPA/Kainate | 44.8 | - | |

| (S)-5-Fluorowillardiine | AMPA-preferring (hippocampal neurons) | 1.5 | Fluoro > Nitro > Chloro ≈ Bromo > Iodo > Willardiine | |

| (S)-5-Bromowillardiine | AMPA/Kainate | - | - | |

| (S)-5-Iodowillardiine | Kainate-preferring (DRG neurons) | - | Trifluoromethyl > Iodo > Bromo ≈ Chloro > Nitro ≈ Cyano > Kainate > Methyl > Fluoro > AMPA >> Willardiine | |

| (S)-5-Trifluoromethylwillardiine | Kainate-preferring (DRG neurons) | 0.07 | Trifluoromethyl > Iodo > Bromo ≈ Chloro > Nitro ≈ Cyano > Kainate > Methyl > Fluoro > AMPA >> Willardiine |

Table 2: Binding Affinities (Ki) of this compound Analogs at Human Kainate Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 |

Table 3: Antagonist Properties of this compound Derivatives

| Compound | Receptor Target | IC50 (µM) | Reference(s) |

| UBP302 ((S)-3-(2-Carboxybenzyl)willardiine) | GluK5-containing KARs | - |

Key Signaling Pathways

Activation of AMPA and kainate receptors by this compound and its analogs initiates a cascade of intracellular signaling events that are crucial for their physiological and pathophysiological effects. While direct studies on this compound-induced signaling are limited, the well-established pathways for AMPA and kainate receptors provide a strong framework for understanding its downstream actions.

AMPA Receptor Signaling

Upon agonist binding, AMPA receptors, which are ligand-gated ion channels, primarily mediate the influx of Na+ ions, leading to depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission can trigger a variety of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Activation of this pathway is often dependent on Ca2+ influx, which can occur through Ca2+-permeable AMPA receptors (those lacking the GluA2 subunit) or via activation of voltage-gated calcium channels following depolarization. The MAPK/ERK pathway plays a critical role in synaptic plasticity, including long-term potentiation (LTP), by promoting gene expression and protein synthesis necessary for strengthening synaptic connections.

Kainate Receptor Signaling

Kainate receptors exhibit both ionotropic and metabotropic functions. Their activation can lead to Na+ and, in some cases, Ca2+ influx, contributing to neuronal excitation. Beyond their ion channel function, kainate receptors can also couple to G-proteins, initiating downstream signaling cascades independent of ion flux. One prominent pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can modulate the function of other proteins, including glycine receptors, through phosphorylation. This metabotropic signaling adds another layer of complexity to the actions of kainate receptor agonists like this compound derivatives.

Detailed Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key experimental approaches: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through AMPA and kainate receptors in response to agonist application.

Objective: To measure the currents evoked by this compound or its analogs on neurons expressing AMPA and/or kainate receptors.

Materials:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or dorsal root ganglion neurons) or cell lines (e.g., HEK293) transfected with specific receptor subunits.

-

External (Extracellular) Solution (ACSF): (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Intracellular/Pipette) Solution: (in mM): 144 potassium gluconate, 3 MgCl2, 0.2 EGTA, 10 HEPES, and 0.3 Tris-GTP, pH adjusted to 7.2 with KOH. For voltage-clamp experiments aimed at isolating excitatory currents, a Cesium-based internal solution may be used (e.g., 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl).

-

This compound/Analog Stock Solution: Prepared in ultrapure water or a suitable solvent and diluted to the final desired concentration in the external solution.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

Procedure:

-

Prepare neuronal cultures or transfected cells on coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull glass micropipettes to a resistance of 3-6 MΩ and fill with the internal solution.

-

Approach a target neuron with the micropipette under visual guidance and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV to -70 mV to record inward currents.

-

Apply this compound or its analogs at various concentrations using a fast perfusion system.

-

Record the evoked currents and wash the drug out with the external solution.

-

Construct dose-response curves to determine the EC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of unlabeled compounds, such as this compound derivatives, by measuring their ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound analogs at specific AMPA or kainate receptor subtypes.

Materials:

-

Membrane Preparation: Cell membranes prepared from brain tissue or from cells expressing the receptor of interest.

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand specific for the receptor of interest (e.g., [3H]AMPA, [3H]kainate).

-

Assay Buffer: Typically a Tris-HCl buffer with various salts (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled Ligand: this compound analog at a range of concentrations.

-

Filtration apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation counter: To measure radioactivity.

Procedure:

-

Homogenize brain tissue or cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound analog.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the unlabeled ligand to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its derivatives represent a versatile and powerful class of pharmacological agents for the study of AMPA and kainate receptors. Their diverse pharmacological profiles, ranging from potent agonism to subtype-selective antagonism, have provided invaluable insights into the function of these critical components of excitatory neurotransmission. The detailed methodologies and signaling pathway overviews presented in this guide are intended to facilitate further research into the nuanced roles of AMPA and kainate receptors in both normal brain function and neurological disorders. A thorough understanding of the pharmacological properties of compounds like this compound is essential for the continued development of novel therapeutic strategies targeting the glutamatergic system.

References

- 1. Ca2+-Permeable AMPA Receptors Induce Phosphorylation of cAMP Response Element-Binding Protein through a Phosphatidylinositol 3-Kinase-Dependent Stimulation of the Mitogen-Activated Protein Kinase Signaling Cascade in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Pathway for Presynaptic Mitogen-Activated Kinase Activation via AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and desensitization of AMPA/kainate receptors by novel derivatives of willardiine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate receptors exhibit differential sensitivities to (S)-5-iodowillardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Willardiine's Affinity for Glutamate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (S)-Willardiine and its analogues for various glutamate receptor subtypes. This compound, a naturally occurring amino acid, and its derivatives are pivotal pharmacological tools for dissecting the roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors in the central nervous system.[1] This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development.

Binding Affinity of this compound and its Analogues

This compound and its synthetic analogues exhibit a range of binding affinities for AMPA and kainate receptor subtypes.[1][2] The affinity is significantly influenced by substitutions on the uracil ring of the willardiine molecule.[1] Generally, these compounds act as agonists, mimicking the effect of the endogenous neurotransmitter glutamate.[3]

AMPA Receptors

This compound and its derivatives have been extensively characterized at AMPA receptors, which are composed of different combinations of GluA1, GluA2, GluA3, and GluA4 subunits. These receptors are crucial for fast excitatory synaptic transmission. The binding of agonists like this compound induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+, leading to neuronal depolarization.

Table 1: Binding Affinity of this compound Analogues for AMPA Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |

| (S)-5-Fluorowillardiine | hGluR1 | 180 ± 20 | - | |

| hGluR2 | 230 ± 30 | - | ||

| Hippocampal Neurons | - | 1.5 | ||

| (S)-5-Chlorowillardiine | Hippocampal Neurons | - | ~10 | |

| (S)-5-Bromowillardiine | Hippocampal Neurons | - | ~10 | |

| (S)-5-Iodowillardiine | Hippocampal Neurons | - | >100 | |

| (S)-5-Trifluoromethylwillardiine | Hippocampal Neurons | - | ~3 | |

| This compound | Hippocampal Neurons | - | ~50 |

Note: Ki values were determined by radioligand binding assays, and EC50 values were determined by electrophysiological recordings.

Kainate Receptors

Kainate receptors, comprising subunits GluK1-5, are another class of ionotropic glutamate receptors. They are involved in both excitatory neurotransmission and the modulation of neurotransmitter release. Notably, some willardiine analogues show selectivity for specific kainate receptor subtypes. Kainate receptors can mediate both ionotropic and metabotropic signaling pathways.

Table 2: Binding Affinity of this compound Analogues for Kainate Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |

| (S)-5-Iodowillardiine | hGluR5 (GluK1) | 28 ± 4 | - | |

| hGluR6 (GluK2) | 2600 ± 300 | - | ||

| DRG Neurons | - | ~0.1 | ||

| (S)-5-Fluorowillardiine | hGluR5 (GluK1) | 3600 ± 500 | - | |

| DRG Neurons | - | 69 | ||

| (S)-5-Trifluoromethylwillardiine | DRG Neurons | - | 0.07 | |

| This compound | DRG Neurons | - | >100 |

Note: Ki values were determined by radioligand binding assays, and EC50 values were determined by electrophysiological recordings from dorsal root ganglion (DRG) neurons, which predominantly express kainate receptors.

Experimental Protocols

The binding affinities presented in this guide were primarily determined using radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is a gold standard for quantifying the affinity of a ligand for a receptor. It involves the use of a radiolabeled compound (radioligand) that binds to the receptor of interest.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target glutamate receptor subtype are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]AMPA or [3H]kainate) and varying concentrations of the unlabeled test compound (this compound or its analogues).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This electrophysiological technique allows for the measurement of ion currents flowing through the channels of a single cell, providing functional data on receptor activation.

Methodology:

-

Cell Preparation: Neurons or cells expressing the recombinant glutamate receptor subtypes are prepared for recording.

-

Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is held at a constant level (voltage-clamped) to allow for the measurement of ionic currents.

-

Agonist Application: A solution containing this compound or its analogue at a known concentration is rapidly applied to the cell.

-

Current Recording: The resulting inward current, carried by cations flowing through the opened glutamate receptor channels, is recorded.

-

Data Analysis: Dose-response curves are constructed by applying a range of agonist concentrations and measuring the corresponding current amplitudes. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is then determined.

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp experiments.

Signaling Pathways

The binding of this compound or other agonists to AMPA and kainate receptors initiates downstream signaling cascades.

AMPA Receptor Signaling

Activation of AMPA receptors leads to a rapid influx of cations, primarily Na+, which depolarizes the neuronal membrane. This depolarization is a key event in excitatory postsynaptic potentials (EPSPs) and can trigger action potentials. The influx of Ca2+, particularly through Ca2+-permeable AMPA receptors (typically those lacking the GluA2 subunit), can activate various intracellular signaling pathways involved in synaptic plasticity, such as long-term potentiation (LTP).

AMPA Receptor Signaling Pathway

Caption: Ionotropic signaling cascade of AMPA receptors.

Kainate Receptor Signaling

Kainate receptors exhibit dual signaling mechanisms. Their ionotropic function is similar to that of AMPA receptors, leading to membrane depolarization through cation influx. Additionally, kainate receptors can engage in metabotropic signaling, which is independent of ion flux and involves the activation of G-proteins and downstream protein kinases. This metabotropic signaling can modulate ion channels and influence neuronal excitability over longer timescales.

Kainate Receptor Signaling Pathways

Caption: Dual signaling pathways of kainate receptors.

Conclusion

This compound and its analogues are invaluable probes for investigating the pharmacology and physiology of AMPA and kainate receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development. A thorough understanding of the binding affinities and signaling mechanisms of these compounds is essential for the rational design of novel therapeutics targeting the glutamatergic system for the treatment of various neurological and psychiatric disorders.

References

- 1. Synthesis of willardiine and 6-azawillardiine analogs: pharmacological characterization on cloned homomeric human AMPA and kainate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics and Mechanism of the Interaction of Willardiine Partial Agonists with a Glutamate Receptor: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]

The Role of (S)-Willardiine in Elucidating Excitatory Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine, a potent agonist of AMPA and kainate receptors, serves as a critical pharmacological tool in the study of excitatory neurotransmission. Its unique properties as a partial agonist and the ability to modulate its receptor subtype selectivity through chemical modifications have made it invaluable for dissecting the complex mechanisms of glutamatergic signaling. This technical guide provides an in-depth overview of the core functionalities of this compound, presenting key quantitative data, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental utility. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound and its derivatives in their investigations of excitatory amino acid receptors and associated neurological pathways.

Introduction to this compound

This compound is a selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] As a structural analog of the neurotransmitter glutamate, this compound and its derivatives can activate these receptors, leading to the influx of cations and subsequent neuronal depolarization.[1] What makes this compound particularly useful is that it acts as a partial agonist, meaning it elicits a submaximal response compared to full agonists like glutamate.[3] This property, along with the ability to create analogs with varying affinities and efficacies for different AMPA and kainate receptor subunits, allows for the fine-tuned investigation of receptor function and pharmacology.[4]

Mechanism of Action

This compound binds to the ligand-binding domain of AMPA and kainate receptors, inducing a conformational change that opens the associated ion channel. The extent of channel opening and the subsequent ion flux are dependent on the specific derivative of willardiine used. The parent compound, this compound, generally shows modest potency. However, substitutions at the 5-position of the uracil ring can dramatically alter its pharmacological profile. For instance, (S)-5-Fluorowillardiine is a more potent AMPA receptor agonist, while (S)-5-Iodowillardiine exhibits selectivity for certain kainate receptor subunits. This structure-activity relationship provides a powerful toolkit for probing the distinct roles of various receptor subtypes in neuronal circuits.

Signaling Pathway of this compound at an Excitatory Synapse

References

(S)-Willardiine and its Analogs: A Technical Guide to Probing Glutamate Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Willardiine, a naturally occurring heterocyclic excitatory amino acid, and its synthetic derivatives have emerged as indispensable pharmacological tools for the precise dissection of ionotropic glutamate receptor (iGluR) function.[1][2] This technical guide provides an in-depth overview of the use of this compound and its key analogs, such as (S)-5-fluorowillardiine and (S)-5-iodowillardiine, in the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. We present a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers employing these compounds to investigate iGluR physiology, pharmacology, and their roles in neurological disorders.

Introduction: The Versatility of the Willardiine Scaffold

This compound, originally isolated from the seeds of Acacia willardiana, is a partial agonist at AMPA and kainate receptors.[2][3][4] Its true utility as a research tool, however, lies in the remarkable manner in which simple structural modifications to its uracil ring dramatically and predictably alter its potency and selectivity for different iGluR subtypes. This unique structure-activity relationship (SAR) allows for the targeted activation of specific receptor populations, making willardiine derivatives powerful probes for elucidating the distinct physiological roles of AMPA and kainate receptor subunits.

The key to this selectivity lies in substitutions at the 5-position of the uracil ring. For instance, the addition of a small, electron-withdrawing fluorine atom yields (S)-5-fluorowillardiine , a potent and selective AMPA receptor agonist. Conversely, substituting with a larger, more lipophilic iodine atom results in (S)-5-iodowillardiine , a highly potent and selective agonist for kainate receptors containing the GluK1 (formerly GluR5) subunit. Further modifications, such as N3-substitutions, can even convert these agonists into antagonists, expanding their utility in pharmacological studies. This guide will focus on the practical application of these key willardiine analogs in probing glutamate receptor function.

Quantitative Pharmacological Data

The precise characterization of ligand-receptor interactions is fundamental to their use as research tools. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its key analogs at various homomeric and heteromeric AMPA and kainate receptor subtypes.

Table 1: Binding Affinities (Ki) of Willardiine Analogs at Human Glutamate Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Reference |

| (S)-5-Iodowillardiine | hGluK1 (hGluR5) | 0.24 | [³H]-Kainate | |

| hGluK2 (hGluR6) | >1000 | [³H]-Kainate | ||

| hAMPA Receptors | >1000 | [³H]-AMPA | ||

| (S)-5-Fluorowillardiine | hGluR1 | 11 | [³H]-AMPA | |

| hGluR2 | 14 | [³H]-AMPA | ||

| hGluR5 | 480 | [³H]-Kainate | ||

| This compound | Rat Brain Membranes | ~2000 (IC50) | [³H]-AMPA |

Table 2: Functional Potencies (EC50) of Willardiine Analogs

| Compound | Preparation | Receptor Type | EC50 (µM) | Reference |

| (S)-5-Fluorowillardiine | Mouse Hippocampal Neurons | AMPA/Kainate | 1.5 | |

| This compound | Mouse Hippocampal Neurons | AMPA/Kainate | 45 | |

| (S)-5-Iodowillardiine | Recombinant hGluR5 | Kainate | Potent Agonist | |

| Recombinant hGluR6 | Kainate | No Activity | ||

| Recombinant hGluR7 | Kainate | No Activity |

Signaling Pathways Amenable to Probing with this compound Analogs

This compound and its derivatives primarily act on ionotropic glutamate receptors, which are ligand-gated ion channels. Their activation leads to a canonical signaling pathway involving ion influx and membrane depolarization. However, evidence also suggests more complex, non-canonical signaling roles, particularly for kainate receptors.

Canonical Ionotropic Signaling

Activation of both AMPA and kainate receptors by their respective selective willardiine agonists leads to the rapid opening of a central ion pore permeable to Na+ and K+ ions. This results in a net influx of positive charge, causing depolarization of the postsynaptic membrane and excitatory postsynaptic potentials (EPSPs). Certain subunit combinations of both AMPA and kainate receptors also exhibit permeability to Ca2+, which can act as a second messenger to trigger a variety of downstream intracellular signaling cascades.

Figure 1. Canonical ionotropic signaling pathway of AMPA/kainate receptors.

Non-Canonical and Downstream Signaling

Recent studies suggest that kainate receptors can also engage in "metabotropic-like" or "flux-independent" signaling, where receptor conformational changes upon agonist binding trigger intracellular cascades without requiring ion flow. Furthermore, sustained activation of GluK2-containing kainate receptors can induce long-term depression (LTD) by promoting the endocytosis of surface AMPA receptors, a process dependent on the phosphatase calcineurin. (S)-5-Iodowillardiine can be a valuable tool to selectively initiate these kainate receptor-specific signaling events.

Figure 2. Kainate receptor-mediated downregulation of AMPA receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and its analogs at glutamate receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through glutamate receptors in response to agonist application, providing information on potency, efficacy, and kinetics.

Objective: To measure agonist-evoked currents from cultured neurons or cells expressing recombinant glutamate receptors.

Materials:

-

Cells: Primary neuronal cultures (e.g., hippocampal, cortical) or a cell line (e.g., HEK293) transfected with the glutamate receptor subunits of interest.

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.

-

Agonists: Stock solutions of this compound, (S)-5-fluorowillardiine, (S)-5-iodowillardiine, etc., in water or appropriate solvent.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system, and borosilicate glass capillaries for pipette pulling.

Procedure:

-

Cell Preparation: Plate neurons or transfected cells onto coverslips a few days prior to recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).

-

Obtaining a Seal: Under visual guidance, approach a target cell with the recording pipette. Apply gentle positive pressure. Upon contacting the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and physical access to the cell's interior.

-

Data Acquisition: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply agonists via the perfusion system at various concentrations. Record the resulting inward currents.

-

Analysis: Plot the peak current amplitude against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki or IC50) of a test compound (e.g., a willardiine analog) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity of willardiine analogs at AMPA receptors using [³H]-AMPA.

Materials:

-

Tissue Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: (S)-[³H]-AMPA.

-

Assay Buffer: Tris-HCl buffer, often containing KSCN to increase specific binding.

-

Test Compounds: A range of concentrations of this compound and its analogs.

-

Displacer: A high concentration of a non-radiolabeled ligand (e.g., L-glutamate or unlabeled AMPA) to determine non-specific binding.

-

Equipment: Glass fiber filters, cell harvester (filtration manifold), and a liquid scintillation counter.

Procedure:

-

Incubation: In test tubes, combine the synaptic membrane preparation, a fixed concentration of [³H]-AMPA (e.g., 10 nM), and varying concentrations of the test compound. Prepare separate tubes for total binding (no competitor) and non-specific binding (with excess displacer).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal competition curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

Synthesis of 5-Substituted this compound Analogs

The synthesis of key willardiine analogs is achievable through established chemical routes. The following provides a generalized overview of a common synthetic strategy.

Objective: To synthesize (S)-5-fluorowillardiine and (S)-5-iodowillardiine.

General Procedure:

-

Starting Materials: The synthesis typically starts with a substituted uracil (e.g., 5-fluorouracil or 5-iodouracil) and a protected chiral amino acid precursor, such as (S)-3-[(tert-butoxycarbonyl)amino]oxetan-2-one.

-

Alkylation: The sodium salt of the substituted uracil is reacted with the protected amino acid precursor in a suitable solvent like dry DMF. This reaction couples the uracil and amino acid moieties, primarily at the N1 position of the uracil ring.

-

Deprotection: The protecting group (e.g., tert-butoxycarbonyl, Boc) on the amino group is removed, typically using a strong acid like trifluoroacetic acid (TFA).

-

Purification: The final product is purified, often using ion-exchange chromatography, to yield the desired (S)-5-substituted willardiine.

Experimental and Logical Workflows

The characterization of a novel willardiine analog or the use of an existing one to probe a biological question follows a logical progression of experiments.

Figure 3. A typical experimental workflow for ligand characterization.

Conclusion

This compound and its 5-substituted analogs represent a versatile and powerful class of chemical probes for the functional and pharmacological investigation of AMPA and kainate receptors. Their well-defined structure-activity relationships allow for the selective activation of distinct glutamate receptor populations, enabling researchers to delineate the specific contributions of these receptors to synaptic transmission, plasticity, and neuropathology. The methodologies and data presented in this guide provide a comprehensive framework for the effective use of these compounds in advancing our understanding of the glutamatergic system.

References

- 1. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Signaling Modes Are Better than One: Flux-Independent Signaling by Ionotropic Glutamate Receptors Is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Willardiine: A Technical Guide to its Application in Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Willardiine, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, serves as a critical pharmacological tool in the study of glutamatergic neurotransmission and its role in the pathophysiology of various neurological disorders.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, its derivatives, and their application in preclinical neurological disorder models. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development in this domain.

Core Concepts: Mechanism of Action and Receptor Selectivity

This compound is a heterocyclic excitatory amino acid that acts as a partial agonist at ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes. The activation of these receptors by this compound leads to the influx of cations, primarily Na+ and in some cases Ca2+, resulting in neuronal depolarization.

The pharmacological profile of willardiine derivatives can be significantly altered by substitutions at the 5-position of the uracil ring. This has led to the development of analogs with varying potencies and selectivities for AMPA versus kainate receptors. For instance, (S)-5-fluorowillardiine is a potent and selective AMPA receptor agonist, while (S)-5-iodowillardiine demonstrates selectivity for kainate receptors. This structure-activity relationship makes the willardiine family of compounds invaluable for dissecting the specific roles of AMPA and kainate receptor subtypes in neuronal function and disease.

Quantitative Data: Receptor Affinity and Potency

The following tables summarize the binding affinities and potencies of this compound and its key analogs at AMPA and kainate receptors. This data is crucial for designing experiments and interpreting results in the context of neurological disorder models.

| Compound | Receptor Target | Parameter | Value (µM) | Reference |

| This compound | AMPA/Kainate | EC50 | 44.8 | |

| This compound | AMPA/Kainate | EC50 | 45 | |

| (S)-5-Fluorowillardiine | AMPA | EC50 | 1.5 | |

| (R,S)-AMPA | AMPA | EC50 | 11 | |

| (S)-5-Iodowillardiine | Kainate | - | Selective Agonist | |

| (S)-5-Bromowillardiine | AMPA/Kainate | - | Potent Agonist |

Signaling Pathways

The activation of AMPA and kainate receptors by this compound initiates downstream signaling cascades that are pivotal in both normal synaptic transmission and excitotoxic neuronal damage.

AMPA Receptor Signaling

Activation of AMPA receptors leads to rapid depolarization of the postsynaptic membrane. This can trigger the activation of voltage-gated ion channels and NMDA receptors, leading to a further influx of Ca2+. Downstream signaling involves the activation of various kinases and transcription factors that play a role in synaptic plasticity.

Kainate Receptor Signaling

Kainate receptors have both ionotropic and metabotropic functions. Their activation can lead to direct depolarization and also modulate neurotransmitter release through second messenger systems.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are representative protocols for key experiments involving this compound.

Electrophysiological Recording in Brain Slices

Objective: To measure the effect of this compound on synaptic transmission in a specific brain region.

Methodology:

-

Slice Preparation:

-

Anesthetize an adult rodent (e.g., mouse or rat) according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Perform whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Record synaptic currents in voltage-clamp mode. To isolate AMPA/kainate receptor-mediated currents, hold the neuron at -70 mV.

-

Establish a stable baseline recording of spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Bath-apply this compound at a known concentration (e.g., 10-100 µM) and record the change in EPSC frequency and amplitude.

-

Wash out the drug to observe recovery.

-

In Vivo Model of Epilepsy: Kainic Acid-Induced Seizures

Objective: To assess the pro-convulsant effects of this compound or the anti-convulsant effects of a novel compound in a seizure model.

Methodology:

-

Animal Preparation:

-

Use adult male rodents (e.g., Wistar rats). House animals individually with ad libitum access to food and water.

-